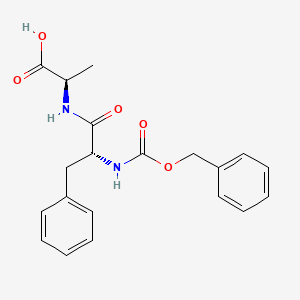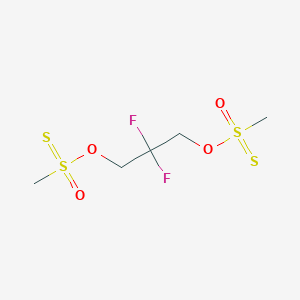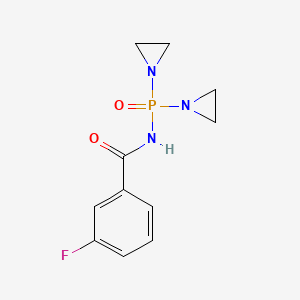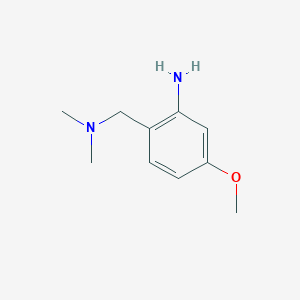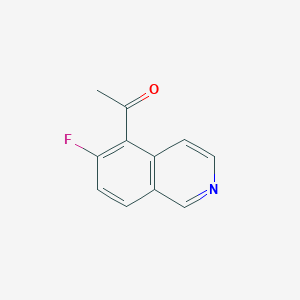
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one is a chemical compound with the molecular formula C11H8FNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position of the isoquinoline ring and an ethanone group at the 1st position makes this compound unique. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroisoquinolin-5-yl)ethan-1-one typically involves the fluorination of isoquinoline derivatives. One common method is the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxy-isoquinoline . This intermediate can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
科学的研究の応用
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-Fluoroisoquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, fluoroquinolones, a related class of compounds, inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of DNA synthesis . While the exact mechanism for this compound may vary, it likely involves similar interactions with molecular targets.
類似化合物との比較
Similar Compounds
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one: Another fluorinated isoquinoline derivative with similar properties.
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds are part of the fluoroquinolone family and share structural similarities.
Uniqueness
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position and the ethanone group at the 1st position distinguishes it from other isoquinoline derivatives.
特性
分子式 |
C11H8FNO |
|---|---|
分子量 |
189.19 g/mol |
IUPAC名 |
1-(6-fluoroisoquinolin-5-yl)ethanone |
InChI |
InChI=1S/C11H8FNO/c1-7(14)11-9-4-5-13-6-8(9)2-3-10(11)12/h2-6H,1H3 |
InChIキー |
MAEXHMDANSWZQD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC2=C1C=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


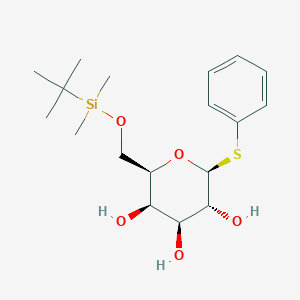
![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
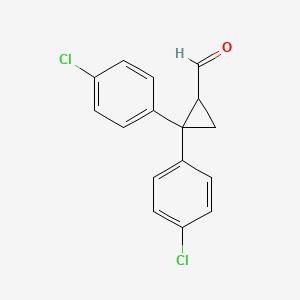
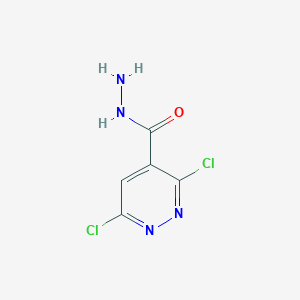

![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
